molecular formula C8H16N2O4S2 B7821473 (2R,2'S)-homocystine CAS No. 7093-69-8

(2R,2'S)-homocystine

Cat. No.: B7821473
CAS No.: 7093-69-8
M. Wt: 268.4 g/mol
InChI Key: ZTVZLYBCZNMWCF-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,2’S)-homocystine is a naturally occurring amino acid derivative, specifically a dimer of homocysteine. It is an important compound in biochemistry and medicine due to its role in various metabolic pathways and its potential implications in health and disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’S)-homocystine typically involves the oxidation of homocysteine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled pH to ensure the selective formation of (2R,2’S)-homocystine.

Industrial Production Methods

Industrial production of (2R,2’S)-homocystine often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated pH control systems. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R,2’S)-homocystine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert (2R,2’S)-homocystine back to homocysteine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and controlled pH conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Homocysteine.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Biochemical Role and Metabolism

(2R,2'S)-homocystine is involved in the methionine cycle and one-carbon metabolism. It can be synthesized from homocysteine through transsulfuration pathways, where it can further participate in the synthesis of cysteine and glutathione, important antioxidants in cellular defense mechanisms. The regulation of homocystine levels is crucial as imbalances can lead to various health issues.

Cardiovascular Health

Elevated levels of homocysteine, including this compound, have been associated with an increased risk of cardiovascular diseases (CVD). Studies indicate that hyperhomocysteinemia can contribute to endothelial dysfunction and promote atherogenesis through oxidative stress and inflammation pathways .

  • Case Study: In a cohort study involving patients with cardiovascular risk factors, elevated plasma homocysteine levels were linked to a 3.6-fold increase in the risk for type 2 diabetes, which is a significant risk factor for CVD .
  • Data Table: Relationship Between Homocysteine Levels and Cardiovascular Events
StudyPopulationFindings
HOPE-2 Trial5522 patients aged 55+Elevated homocysteine associated with increased risk of myocardial infarctionHomocysteine lowering may prevent CVD
Mendelian Randomization Study218,792 participantsEach SD increase in homocysteine correlates with higher odds of congestive heart failureSupports the role of homocysteine as a cardiovascular risk marker

Neurological Disorders

Research has shown that elevated homocysteine levels are implicated in neurodegenerative diseases such as Alzheimer's disease and other forms of dementia. The mechanism involves oxidative stress and inflammatory responses that may damage neuronal cells.

  • Case Study: A review indicated that hyperhomocysteinemia could lead to cognitive decline through mechanisms involving oxidative damage and impaired synaptic function .
  • Data Table: Homocysteine Levels in Neurological Conditions
ConditionElevated Homocysteine LevelsMechanism
Alzheimer's DiseaseCommonly observedOxidative stress and inflammation
StrokeAssociated with increased riskEndothelial damage and thrombosis

Nutritional Interventions

Folic acid supplementation has been shown to effectively lower homocysteine levels, thus potentially reducing the risk of associated diseases. Clinical trials have demonstrated significant reductions in homocysteine levels among participants receiving folate therapy compared to placebo groups .

  • Data Table: Effects of Folic Acid on Homocysteine Levels
StudySample SizeInterventionOutcome
Folic Acid Supplementation Trial426 T2DM patientsFolic acid vs placeboSignificant reduction in homocysteine (SMD = -1.53)
HOPE-2 Trial5522 patients with CVD riskFolic acid + B vitamins vs placeboReduction in homocysteine levels noted

Future Research Directions

Continued research is essential to fully elucidate the role of this compound in human health. Future studies should focus on:

  • Investigating the molecular mechanisms by which elevated homocystine contributes to disease.
  • Exploring potential therapeutic interventions aimed at modulating homocystine levels.
  • Assessing the effectiveness of dietary modifications and supplementation strategies in clinical populations.

Mechanism of Action

The mechanism of action of (2R,2’S)-homocystine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in sulfur metabolism, influencing the levels of other sulfur-containing compounds in the body. Additionally, (2R,2’S)-homocystine can modulate redox reactions and affect cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Homocysteine: A precursor to (2R,2’S)-homocystine, involved in similar metabolic pathways.

    Cystine: A dimer of cysteine, structurally similar but with different biological roles.

    Methionine: An essential amino acid that can be converted to homocysteine through metabolic processes.

Uniqueness

(2R,2’S)-homocystine is unique due to its specific dimeric structure and its distinct role in sulfur metabolism. Unlike cystine, which is more stable, (2R,2’S)-homocystine is more reactive and can participate in a wider range of chemical reactions. Its involvement in redox reactions and potential implications in health and disease further highlight its uniqueness.

Biological Activity

(2R,2'S)-homocystine is a non-proteinogenic amino acid derived from homocysteine, which plays a significant role in various biological processes. This compound is particularly notable for its involvement in sulfur metabolism and its implications in human health, particularly concerning cardiovascular diseases, neurological disorders, and cancer. Understanding its biological activity is crucial for developing therapeutic strategies and elucidating underlying mechanisms of related diseases.

Chemical Structure and Properties

This compound is characterized by its unique disulfide bond between two homocysteine molecules. This structure allows it to participate in redox reactions and influence cellular signaling pathways. The compound can exist in different oxidation states, affecting its reactivity and biological functions.

1. Metabolic Pathways

This compound is involved in the transsulfuration pathway, converting homocysteine to cysteine. This process is essential for synthesizing glutathione, a critical antioxidant that protects cells from oxidative stress. Elevated levels of homocystine can disrupt this balance, leading to increased oxidative damage and cellular dysfunction.

2. Neuroprotective Effects

Research has indicated that this compound may exert neuroprotective effects by modulating the production of hydrogen sulfide (H₂S), a signaling molecule with neuroprotective properties. Elevated homocysteine levels have been linked to neurotoxicity, but the administration of H₂S donors has shown potential in mitigating these effects .

3. Cardiovascular Implications

Elevated levels of homocystine are associated with increased risk factors for cardiovascular diseases. Studies have demonstrated that high concentrations can lead to vascular smooth muscle cell proliferation and enhanced oxidative stress, contributing to atherogenesis . The relationship between homocystine levels and cardiovascular health highlights the importance of monitoring and managing these levels in clinical settings.

4. Cancer Association

There is growing evidence linking disturbed homocysteine metabolism with cancer progression. Elevated plasma homocysteine levels have been observed in cancer patients, suggesting a potential role as a tumor biomarker. Moreover, studies indicate that homocystine may influence cellular proliferation in cancerous cell lines .

Case Studies

  • Cardiovascular Disease : A study involving patients with pre-existing cardiovascular conditions found that supplementation with folic acid and vitamins B6 and B12 reduced plasma homocysteine levels by approximately 25-30%, potentially lowering the risk of major cardiovascular events .
  • Neurotoxicity : In animal models, prenatal hyperhomocysteinemia was shown to induce behavioral impairments and oxidative stress in offspring, which could be mitigated by H₂S administration during pregnancy .
  • Cancer Cell Proliferation : In vitro studies demonstrated that elevated homocysteine levels led to increased proliferation of Caco-2 cancer cell lines; however, this effect could be reversed with folate supplementation .

Data Table: Biological Effects of this compound

Biological ActivityEffectReference
Antioxidant ProductionEnhances glutathione synthesis
NeuroprotectionModulates H₂S production; mitigates neurotoxicity
Cardiovascular RiskPromotes vascular smooth muscle cell proliferation
Cancer ProliferationAssociated with increased growth in certain cancer cell lines

Properties

IUPAC Name

(2R)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZLYBCZNMWCF-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSSCC[C@@H](C(=O)O)N)[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316585
Record name meso-Homocystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7093-69-8
Record name meso-Homocystine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7093-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name meso-Homocystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.